molecular formula C25H23FN4O2 B2884460 3-(3-(4-fluorophenoxy)phenyl)-1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)propan-1-one CAS No. 1797875-45-6

3-(3-(4-fluorophenoxy)phenyl)-1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)propan-1-one

Cat. No. B2884460
CAS RN: 1797875-45-6
M. Wt: 430.483
InChI Key: BGQCTMCLUGZAHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-(4-fluorophenoxy)phenyl)-1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)propan-1-one is a useful research compound. Its molecular formula is C25H23FN4O2 and its molecular weight is 430.483. The purity is usually 95%.
BenchChem offers high-quality 3-(3-(4-fluorophenoxy)phenyl)-1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-(4-fluorophenoxy)phenyl)-1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

  • Compounds related to the queried chemical, specifically those with a pyrimidinyl pyrazole structure, have shown notable antitumor activities. For instance, derivatives with chloropyridinyl and fluorophenylpiperazinyl groups exhibited potent cytotoxicity in vitro against several tumor cell lines. A specific derivative, the 3-cyano-5-fluorophenyl derivative, demonstrated significant antitumor activity against human carcinoma cells without causing undesirable effects in mice (Naito et al., 2005).

Anti-Inflammatory Properties

  • Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their anti-inflammatory properties. For instance, one such compound exhibited higher activity and a better therapeutic index than traditional anti-inflammatory drugs, with the added benefit of lacking ulcerogenic activity (Auzzi et al., 1983).

Herbicidal Activity

  • Pyrazolo[3,4-d]pyrimidine-4-one derivatives have demonstrated herbicidal activities. Certain compounds within this group showed effective inhibition against the root of Brassica napus and Echinochloa crusgalli at specific dosages (Luo et al., 2017).

Potential in Treating Cognitive Impairment

  • A diverse set of 3-aminopyrazolo[3,4-d]pyrimidinones, structurally related to the queried compound, were synthesized and studied as inhibitors of phosphodiesterase 1 (PDE1). These inhibitors showed promise in treating cognitive deficits associated with various neurodegenerative and neuropsychiatric diseases (Li et al., 2016).

Antimicrobial Properties

  • Novel pyrazolopyrimidine derivatives have been synthesized and evaluated for their antimicrobial effects. Some of these compounds have shown significant activity against various microbial strains (Alsaedi et al., 2019).

properties

IUPAC Name

3-[3-(4-fluorophenoxy)phenyl]-1-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23FN4O2/c1-17-13-24-27-15-19-16-29(12-11-23(19)30(24)28-17)25(31)10-5-18-3-2-4-22(14-18)32-21-8-6-20(26)7-9-21/h2-4,6-9,13-15H,5,10-12,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGQCTMCLUGZAHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(CN(CC3)C(=O)CCC4=CC(=CC=C4)OC5=CC=C(C=C5)F)C=NC2=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-(4-fluorophenoxy)phenyl)-1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)propan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.